molecular formula C12H9Cl2N B195790 2,6-Dichlorodiphenylamine CAS No. 15307-93-4

2,6-Dichlorodiphenylamine

Cat. No.: B195790
CAS No.: 15307-93-4
M. Wt: 238.11 g/mol
InChI Key: HDUUZPLYVVQTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Physical Properties 2,6-Dichlorodiphenylamine (CAS: 15307-93-4) is a halogenated aromatic amine with the molecular formula C₁₂H₉Cl₂N and a molecular weight of 238.11 g/mol. Key physical properties include a melting point of 50–53°C, a boiling point of 309.8°C (at 760 mmHg), and a density of 1.327 g/cm³. It is sparingly soluble in polar solvents like methanol and ethyl acetate .

Synthesis and Industrial Relevance The compound is primarily synthesized via phase-transfer-catalyzed esterification and rearrangement reactions, achieving yields exceeding 90% . Its industrial significance stems from its role as a key intermediate in producing diclofenac sodium, a nonsteroidal anti-inflammatory drug (NSAID) .

Pharmacological Context
While structurally related to NSAIDs, this compound lacks the carboxylic acid (-CH₂COOH) group critical for cyclooxygenase (COX) inhibition, distinguishing it from therapeutic NSAIDs . However, it exhibits unique biological activities, including antifungal action against Candida albicans and voltage-gated Na⁺ channel inhibition .

Preparation Methods

Historical Context and Traditional Synthetic Routes

Ullmann Condensation and Early Industrial Methods

The earliest industrial synthesis of 2,6-dichlorodiphenylamine relied on the Ullmann aryl amination reaction , combining bromobenzene with 2,6-dichloroacetanilide in the presence of copper powder at 160–170°C . This method required 30–33 hours for completion and achieved a modest 62% yield with 86–94% purity . Key limitations included:

  • High energy demands due to prolonged heating.

  • Low atom economy from stoichiometric copper usage.

  • Complex purification necessitating steam distillation to remove bromobenzene byproducts .

Decarboxylation and Schiff Base Routes

Alternative historical approaches included:

  • Decarboxylation of 2,6-dichlorobenzoic acid derivatives , which suffered from side reactions and poor regioselectivity .

  • Schiff base formation using pimelinketone intermediates, followed by dehydrochlorination. This route was abandoned due to multi-step inefficiency and low scalability .

Modern One-Pot Synthesis Using Phase Transfer Catalysts

Reaction Mechanism and Stepwise Protocol

The contemporary industrial standard involves a three-step one-pot synthesis (acylamidation, etherification, Smiles rearrangement) using aniline, chloroacetyl chloride, and 2,6-chlorophenoxyacetic acid .

Step 1: Acylamidation

Aniline reacts with chloroacetyl chloride in toluene at 50–95°C to form 2-chloroacetanilide:

C6H5NH2+ClCH2COClC6H5NHCOCH2Cl+HCl\text{C}6\text{H}5\text{NH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{C}6\text{H}5\text{NHCOCH}_2\text{Cl} + \text{HCl}

This exothermic reaction completes in 2–6 hours with >98% conversion .

Step 2: Etherification

2-Chloroacetanilide undergoes nucleophilic substitution with 2,6-chlorophenoxyacetic acid in the presence of quaternary ammonium phase transfer catalysts (e.g., benzyltriethylammonium chloride) and sodium carbonate. The catalyst facilitates interfacial ion transfer, reducing reaction time from 16 to 10–12 hours :

C6H5NHCOCH2Cl+Cl2C6H3OC6H5NHCOCH2OC6H3Cl2\text{C}6\text{H}5\text{NHCOCH}2\text{Cl} + \text{Cl}2\text{C}6\text{H}3\text{O}^- \rightarrow \text{C}6\text{H}5\text{NHCOCH}2\text{O}\text{C}6\text{H}3\text{Cl}2

Step 3: Smiles Rearrangement

Heating the intermediate with potassium hydroxide induces a base-mediated rearrangement to yield this compound:

C6H5NHCOCH2OC6H3Cl2KOHCl2C6H3NHC6H5+CH3CO2\text{C}6\text{H}5\text{NHCOCH}2\text{O}\text{C}6\text{H}3\text{Cl}2 \xrightarrow{\text{KOH}} \text{Cl}2\text{C}6\text{H}3\text{NH}\text{C}6\text{H}5 + \text{CH}3\text{CO}_2^-

Refluxing at 85–95°C for 3–5 hours achieves near-quantitative yields .

Catalytic Optimization and Yield Enhancement

Patent data demonstrate that catalyst selection critically impacts efficiency:

CatalystReaction Time (h)Yield (%)Purity (%)
Benzyltriethylammonium1099.099.92
Dodecyltrimethylammonium1296.699.88
Tetradecyltrimethyl1294.099.38

Data sourced from CN103113236A

Quaternary ammonium salts with shorter alkyl chains (e.g., benzyltriethylammonium) exhibit superior activity due to enhanced solubility in toluene-water biphasic systems .

Comparative Analysis of Industrial Methods

Energy and Environmental Metrics

ParameterUllmann Method Phase Transfer Method
Reaction Temperature (°C)160–17085–95
Total Time (h)3315–20
Solvent Consumption (kg/kg product)8.23.1
E-Factor*12.42.8
Yield (%)6294–99

E-Factor = (Total waste mass)/(Product mass)

The phase transfer method reduces waste generation by 77% and cuts energy consumption by 60% compared to Ullmann condensation .

Cost Considerations

  • Raw Materials : Aniline and chloroacetyl chloride cost $1.2–1.5/kg, whereas bromobenzene (Ullmann route) costs $4.5/kg .

  • Catalyst Recovery : Quaternary ammonium salts can be recycled via aqueous extraction, lowering per-batch costs by 18% .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorodiphenylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents are required for these transformations.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Comparison with Similar Compounds

Structural Analogs: N-Phenylanthranilic Acid

Structural Differences

  • 2,6-Dichlorodiphenylamine : Features two chlorine atoms at the 2- and 6-positions of the phenyl ring and a diphenylamine backbone.
  • N-Phenylanthranilic Acid : Contains a carboxylic acid group (-COOH) and lacks chlorine substituents .

NSAIDs: Diclofenac and Tolfenamic Acid

Functional Group Impact

  • Diclofenac : Contains a carboxylic acid group, enabling COX-1/COX-2 inhibition (IC₅₀: 0.0085–0.014 mM in neuronal cells) .
  • This compound: Lacks the -COOH group, rendering it a nonselective COX inhibitor with weaker anti-inflammatory activity (COX-1 IC₅₀: 4 nM; COX-2 IC₅₀: 1.3 nM in CHO cells) .

Pharmacological Divergence

  • Antifungal Activity : this compound inhibits C. albicans, a property absent in diclofenac .
  • Neuroinhibition : Both compounds inhibit Na⁺ channels, but diclofenac’s potency in neuronal cells (IC₅₀: 0.0085 mM) far exceeds that of this compound (45% inhibition at 0.1 mM) .

Halogenated Derivatives: 2,6-Dichlorophenethylamine

Structural and Functional Contrast

  • 2,6-Dichlorophenethylamine : Substitutes the amine group with an ethylamine chain, altering solubility and bioavailability. This structural change reduces its utility as a pharmaceutical intermediate but enhances its role in organic synthesis .

Data Tables

Table 1: Physical and Chemical Properties

Property This compound Diclofenac N-Phenylanthranilic Acid
Molecular Weight 238.11 g/mol 296.15 g/mol 213.23 g/mol
Melting Point 50–53°C 283–285°C 105–107°C
Key Functional Groups Cl, NH Cl, COOH COOH, NH
Solubility (Methanol) Slight Moderate High

Key Research Findings

  • Synthetic Byproducts : Impurities like N-(2,6-dichlorodiphenyl)-chloroacetamide (CBCC) arise during synthesis, necessitating HPLC purification for pharmaceutical-grade material .
  • Environmental Impact : Photodegradation studies highlight its persistence in water, requiring advanced oxidation for removal .

Biological Activity

2,6-Dichlorodiphenylamine (DCDA) is an organic compound with the molecular formula C₁₂H₉Cl₂N. It is a derivative of diphenylamine, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl rings. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Inhibition of Cyclooxygenase Enzymes

This compound acts as a potent inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The inhibition of these enzymes leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. The compound exhibits nonselective COX inhibitory properties, similar to those of diclofenac sodium, with reported IC₅₀ values of 4 nM for COX-1 and 1.3 nM for COX-2 in CHO cells .

Antifungal Properties

Research has demonstrated that DCDA possesses anti-Candida albicans activity. This antifungal effect is significant as Candida infections can lead to serious health complications, particularly in immunocompromised individuals. The exact mechanism through which DCDA exerts its antifungal effects remains an area for further investigation .

Case Studies and Experimental Data

  • Cyclooxygenase Inhibition Studies :
    • A study evaluating the COX inhibitory effects of various compounds found that DCDA exhibited strong inhibitory activity against both COX-1 and COX-2 enzymes. This suggests its potential utility as an anti-inflammatory agent .
  • Antifungal Activity :
    • In vitro assays have shown that DCDA effectively inhibits the growth of Candida albicans at concentrations that do not exhibit significant cytotoxicity to human cells. This property positions it as a candidate for further development in antifungal therapies .
  • Structure-Activity Relationship :
    • The molecular structure of DCDA contributes to its biological activity. The presence of two chlorine atoms enhances its lipophilicity and may facilitate better interaction with biological targets compared to other derivatives .

Data Tables

Biological Activity IC₅₀ Value (nM) Target
COX-1 Inhibition4Cyclooxygenase-1
COX-2 Inhibition1.3Cyclooxygenase-2
Anti-Candida albicans ActivityNot specifiedCandida albicans

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. The compound is classified as a skin irritant and can cause serious eye irritation. Therefore, safety precautions should be taken when handling this chemical in laboratory settings .

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2,6-Dichlorodiphenylamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Two primary synthesis routes are documented:

  • Route 1 : Reaction of 2,6-dichlorophenol with 2,4,6-trimethylphenol (yield: ~89%) .

  • Route 2 : Coupling bromobenzene with 2,6-dichloroaniline (yield: ~94%) .
    Optimization strategies include:

  • Adjusting stoichiometric ratios of reagents.

  • Screening catalysts (e.g., palladium-based catalysts for cross-coupling reactions).

  • Modifying reaction temperature and duration.
    Monitoring progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended.

    • Data Table :
MethodStarting MaterialsYieldKey Variables
12,6-Dichlorophenol + 2,4,6-Trimethylphenol89%Catalyst, temperature
2Bromobenzene + 2,6-Dichloroaniline94%Solvent, reaction time

Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to confirm molecular structure.

  • Mass Spectrometry (MS) : Determine molecular weight (238.11 g/mol) and fragmentation patterns .

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase columns and UV detection.

  • Melting Point Analysis : Verify consistency with literature values (50–50°C) .

    • Data Table :
TechniqueParameterObserved ValueReference
NMR¹H/¹³C shiftsConfirms aromatic and amine groupsBest practice
MSMolecular ion peakm/z 238.11
Melting PointRange50–50°C

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Disposal : Segregate chemical waste and consult certified disposal services for chlorinated aromatic compounds .
  • Hazard Classification : Classified as irritant (R36/37/38) under EU safety guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields of this compound across different studies?

  • Methodological Answer :

  • Variable Control : Replicate experiments while strictly controlling reagent purity, solvent quality, and reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Statistical Analysis : Apply Design of Experiments (DOE) to identify critical factors (e.g., catalyst loading, temperature).
  • Cross-Validation : Compare results with independent analytical methods (e.g., NMR vs. HPLC purity assessments) .

Q. What methodologies are employed to study the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Photodegradation Studies : Expose the compound to UV light and analyze byproducts via LC-MS or GC-MS .
  • Microbial Degradation : Use soil microcosms to assess biodegradation rates under aerobic/anaerobic conditions.
  • Redox Analysis : Track electron transfer processes using indicators like 2,6-dichloroindophenol .

Q. How can cross-contamination of this compound with structurally similar compounds be prevented during synthesis?

  • Methodological Answer :

  • Chromatographic Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to isolate pure crystals.
  • Analytical Screening : Employ HPLC-MS to detect contaminants like 2,4-dichlorodiphenylamine .

Q. What strategies are effective in validating analytical methods for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • Linearity and Sensitivity : Establish calibration curves (1–100 µg/mL) and determine limits of detection (LOD) and quantification (LOQ) .
  • Precision/Accuracy : Perform intra-day and inter-day assays with spiked samples (recovery: 95–105%).
  • Specificity : Test against structurally related impurities (e.g., Diclofenac-related compounds) .

Q. What interdisciplinary research applications exist for this compound beyond synthetic chemistry?

  • Methodological Answer :

  • Pharmaceuticals : Study its role as a precursor or impurity in drugs like Diclofenac .

  • Environmental Science : Investigate bioaccumulation in aquatic ecosystems using LC-MS/MS .

  • Material Science : Explore its utility in polymer stabilization or as a ligand in coordination chemistry.

    • Data Table :
FieldApplicationKey TechniqueReference
PharmaceuticalsImpurity profiling in NSAIDsHPLC-MS
Environmental ChemistryDegradation pathway analysisGC-MS

Properties

IUPAC Name

2,6-dichloro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUUZPLYVVQTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165213
Record name 2,6-Dichloro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15307-93-4
Record name 2,6-Dichloro-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15307-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-N-phenylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-N-phenylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DICHLORO-N-PHENYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5D4MZM3NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 1 l glass reactor was charged with 100 g (0.32 mole) of N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine obtained in Example 1 and 500 g of chlorobenzene, and the mixture was heated in an oil bath with stirring. While keeping the reaction temperature at 100° C., the reaction was continued for 5 hours. After the reaction was completed, the reaction mixture was cooled to 25° C., and washed with 300 g of a 10% aqueous solution of sodium hydroxide. Then, the organic layer was dried with sodium sulfuric anhydride, from which chlorobenzene was distilled away under reduced pressure to give 64.7 g of N-phenyl-2,6-dichloroaniline in the state of a black solid (yield: 85%, mp: 49.5° to 50.7° C.). The obtained N-phenyl-2,6-dichloroaniline had a purity of 92.1% measured by means of gas chromatography.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Name
Yield
85%

Synthesis routes and methods II

Procedure details

37.6 g of 2,4,6-trimethyl phenol and 11 g of sodium hydroxide were dissolved in 30 ml of water and mixed with 150 ml of toluene. The toluene recovered from heating was mixed with 139 ml of N,N-dimethylformamide to obtain a N,N-dimethylformamide solution. 40 g of 2,6-dichlorophenol was dissolved in 130 ml of toluene, followed by the addition of 9.8 g of sodium hydroxide in 20 ml of water, 41.5 g of N-phenyl chloroacetamide and 8.7 ml of N,N-dimethylformamide, and refluxed in a oil bath at 140°-150° C. for 15 h. The toluene was recovered from the reflux, and mixed with the above N,N-dimethylformamide solution and reacted for 3 h. Recovering N,N-dimethylformamide from the reacted mixture with distillation under reduced pressure (145°-150° C., 8 mm Hg) resulted in the formation of 53 g of N-phenyl 2,6-dichloroaniline and the product yield was 90.75%.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
41.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
8.7 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.